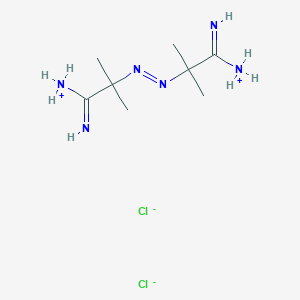
2,4',6-Trichlorobiphenyl
Overview
Description
2,4’,6-Trichlorobiphenyl is a polychlorinated biphenyl (PCB) compound. It consists of a biphenyl molecule with three chlorine atoms attached at the 2, 4’, and 6 positions. This compound is part of a larger group of PCBs, which have been widely used in various industrial applications due to their chemical stability and insulating properties.
Mechanism of Action
Target of Action
2,4’,6-Trichlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons . This receptor plays a crucial role in the mediation of biochemical and toxic effects of halogenated aromatic hydrocarbons .
Biochemical Pathways
The interaction of 2,4’,6-Trichlorobiphenyl with its targets affects several biochemical pathways. The most significant is the induction of enzymes in the cytochrome P450 family, which are involved in the metabolism of xenobiotics . The compound’s ability to inhibit the expression of PER1 also impacts the regulation of the circadian rhythm .
Pharmacokinetics
The pharmacokinetic properties of 2,4’,6-Trichlorobiphenyl, like other PCBs, are characterized by low reactivity and stability in harsh environmental conditions . This results in the compound’s slow breakdown and long persistence in the environment . .
Result of Action
The molecular and cellular effects of 2,4’,6-Trichlorobiphenyl’s action are primarily due to its interaction with the aryl hydrocarbon receptor. This can lead to a variety of responses, including changes in enzyme expression and disruption of normal cellular functions . The compound’s ability to inhibit PER1 can also impact the regulation of the circadian rhythm .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,4’,6-Trichlorobiphenyl. Its stability under normal temperatures and pressures allows it to remain in the environment for extended periods . This persistence, combined with its potential for bioaccumulation, can lead to long-term exposure and effects .
Biochemical Analysis
Biochemical Properties
2,4’,6-Trichlorobiphenyl interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the expression of the core circadian component PER1 . The nature of these interactions is often inhibitory, affecting the normal functioning of these biomolecules .
Cellular Effects
2,4’,6-Trichlorobiphenyl can have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .
Molecular Mechanism
At the molecular level, 2,4’,6-Trichlorobiphenyl exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it inhibits the expression of the core circadian component PER1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4’,6-Trichlorobiphenyl can change over time. It has been found that the ceramic particles used as biofilm carriers rapidly adsorbed 2,4’,6-Trichlorobiphenyl, particularly in biodegradation experiments . Over time, the concentration of 2,4’,6-Trichlorobiphenyl approached zero only in experiments involving both photodegradation and biodegradation .
Dosage Effects in Animal Models
The effects of 2,4’,6-Trichlorobiphenyl can vary with different dosages in animal models. In animal models, consumption of 2,4’,6-Trichlorobiphenyl leads to an increased incidence of lymphomas, leukemia, and liver cancer . High doses can lead to toxic or adverse effects .
Metabolic Pathways
2,4’,6-Trichlorobiphenyl is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it has been found to inhibit the expression of the core circadian component PER1, which is involved in the regulation of metabolic processes .
Transport and Distribution
2,4’,6-Trichlorobiphenyl is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation . Detailed information on the transport and distribution of 2,4’,6-Trichlorobiphenyl within cells and tissues is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4’,6-Trichlorobiphenyl can be synthesized through the reaction of 4-bromochlorobenzene with silanol, 1-(2,6-dichlorophenyl)-1,1-dimethyl-, sodium salt (1:1). The reaction is typically carried out in the presence of bis(tri-t-butylphosphine)palladium (0) as a catalyst in tetrahydrofuran under an inert atmosphere at temperatures ranging from 20 to 90 degrees Celsius .
Industrial Production Methods: Industrial production of 2,4’,6-Trichlorobiphenyl often involves the chlorination of biphenyl under controlled conditions to achieve the desired substitution pattern. The process requires careful control of reaction parameters to ensure the selective chlorination at the 2, 4’, and 6 positions.
Chemical Reactions Analysis
Types of Reactions: 2,4’,6-Trichlorobiphenyl undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated biphenyls.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium hydroxide.
Major Products:
Oxidation: Hydroxylated derivatives of 2,4’,6-Trichlorobiphenyl.
Reduction: Less chlorinated biphenyls.
Substitution: Biphenyl derivatives with different functional groups replacing chlorine atoms.
Scientific Research Applications
2,4’,6-Trichlorobiphenyl has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of PCBs in various chemical reactions.
Medicine: Studies on its toxicological effects contribute to understanding the health impacts of PCBs.
Industry: It has been used in the production of electrical insulators, heat transfer fluids, and other industrial applications due to its chemical stability.
Comparison with Similar Compounds
2,4,6-Trichlorophenol: Another chlorinated compound with similar environmental and toxicological properties.
2,5-Dichlorobiphenyl: A less chlorinated biphenyl with different chemical and biological behavior.
Uniqueness: 2,4’,6-Trichlorobiphenyl is unique due to its specific chlorination pattern, which influences its chemical reactivity and biological interactions. Its higher degree of chlorination compared to compounds like 2,5-Dichlorobiphenyl makes it more resistant to biodegradation and more persistent in the environment.
Properties
IUPAC Name |
1,3-dichloro-2-(4-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-9-6-4-8(5-7-9)12-10(14)2-1-3-11(12)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIDFKLAWYPTKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073500 | |
| Record name | 2,4',6-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38444-77-8 | |
| Record name | 2′,4,6′-Trichlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4',6-Trichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4',6-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4',6-Trichlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4',6-TRICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QNH1F454E1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















